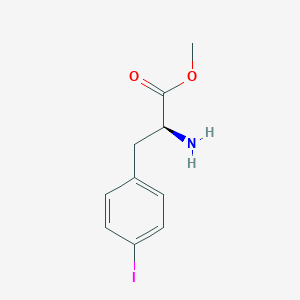

(S)-methyl 2-amino-3-(4-iodophenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-iodophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJCJOBIONHKJL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293817 | |

| Record name | 4-Iodo-L-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113850-77-4 | |

| Record name | 4-Iodo-L-phenylalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113850-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-L-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-methyl 2-amino-3-(4-iodophenyl)propanoate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

(S)-methyl 2-amino-3-(4-iodophenyl)propanoate, a derivative of the non-proteinogenic amino acid 4-iodophenylalanine, serves as a pivotal building block in medicinal chemistry and drug development.[1] Its unique trifunctional nature—comprising a primary amine, a methyl ester, and an aryl iodide—offers a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, outlines a standard laboratory-scale synthesis, predicts its spectral characteristics, and explores its applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions for the generation of novel chemical entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their scientific endeavors.

Molecular Structure and Physicochemical Properties

This compound is the methyl ester of L-4-iodophenylalanine. The presence of the heavy iodine atom on the phenyl ring at the para position is a key feature, rendering the molecule amenable to a wide range of synthetic transformations.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The properties of this compound are critical for its handling, reaction setup, and purification. The following table summarizes key physicochemical data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂INO₂ | [2] |

| Molecular Weight | 305.11 g/mol | Calculated |

| IUPAC Name | methyl (2S)-2-amino-3-(4-iodophenyl)propanoate | [1] |

| CAS Number | 158686-46-5 (for hydrochloride salt) | [3] |

| Appearance | White to off-white solid (typical) | General Supplier Data |

| XLogP3 (Computed) | 1.9 | [4] |

| Topological Polar Surface Area | 52.3 Ų | [4] |

Synthesis and Purification

The most direct and common laboratory synthesis involves the esterification of the parent amino acid, (S)-2-amino-3-(4-iodophenyl)propanoic acid (p-Iodo-L-phenylalanine). The Fischer-Speier esterification is a classic and reliable method for this transformation.

Synthetic Workflow: Fischer-Speier Esterification

The causality behind this choice of reaction lies in its simplicity and the use of readily available and inexpensive reagents. Thionyl chloride (SOCl₂) reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then acts as a catalyst to protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The excess methanol serves as both the reagent and the solvent, driving the equilibrium towards the product side.

Caption: Workflow for the synthesis of the target compound via Fischer esterification.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful synthesis can be confirmed at each stage by thin-layer chromatography (TLC) and ultimately by spectroscopic analysis of the final product.

-

Reaction Setup: Suspend (S)-2-amino-3-(4-iodophenyl)propanoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension over 15-20 minutes. Causality: Slow addition is crucial to control the exothermic reaction between thionyl chloride and methanol.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65°C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the resulting residue in ethyl acetate. Carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Wash subsequently with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: If necessary, purify the crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization (Predicted)

Definitive structural confirmation relies on a combination of spectroscopic methods.[5][6] While experimental data should always be acquired for a synthesized compound, the expected spectral features can be reliably predicted based on its structure.

| Method | Functional Group | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic (C₆H ₄) | δ 7.6-7.7 ppm (d, 2H), δ 6.9-7.0 ppm (d, 2H) | The iodine atom deshields the ortho protons, shifting them downfield. The meta protons are shifted upfield. Both appear as doublets due to ortho coupling. |

| Alpha-Proton (α-CH ) | δ 3.7-3.8 ppm (t or dd, 1H) | The α-proton is coupled to the two diastereotopic β-protons, resulting in a triplet or doublet of doublets. | |

| Beta-Protons (β-CH ₂) | δ 2.9-3.2 ppm (m, 2H) | Protons on the carbon adjacent to the aromatic ring. | |

| Amine (NH ₂) | δ 1.5-2.5 ppm (s, broad, 2H) | A broad singlet that can exchange with D₂O. Its position is highly variable. | |

| Methyl Ester (OCH ₃) | δ 3.6-3.7 ppm (s, 3H) | A characteristic singlet for a methyl ester.[7] | |

| ¹³C NMR | Ester Carbonyl (C =O) | δ ~175 ppm | Typical chemical shift for an ester carbonyl carbon. |

| Aromatic (C -I) | δ ~92 ppm | The carbon directly attached to iodine is significantly shielded. | |

| Aromatic (C -H) | δ 138 ppm, 132 ppm | Expected shifts for aromatic carbons. | |

| Alpha-Carbon (α-C H) | δ ~55 ppm | Aliphatic carbon attached to the nitrogen atom. | |

| Methyl Ester (OC H₃) | δ ~52 ppm | Characteristic shift for a methyl ester carbon. | |

| Beta-Carbon (β-C H₂) | δ ~38 ppm | Aliphatic carbon adjacent to the aromatic ring. | |

| IR Spec. | N-H Stretch | 3300-3400 cm⁻¹ (two bands) | Characteristic for a primary amine. |

| C=O Stretch | ~1740 cm⁻¹ (strong) | Strong, sharp absorption for the ester carbonyl. | |

| Aromatic C=C | 1450-1600 cm⁻¹ | Medium intensity peaks for the benzene ring. | |

| C-I Stretch | 500-600 cm⁻¹ | Found in the fingerprint region. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 305 | Expected molecular ion peak for C₁₀H₁₂INO₂. |

| Key Fragment | m/z = 246 | Loss of the carbomethoxy group (-COOCH₃, 59 Da). |

Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery stems from the orthogonal reactivity of its functional groups. The aryl iodide is particularly valuable as a handle for introducing molecular complexity through modern cross-coupling chemistry.

Core Reactivity

-

Amine Group: Can be readily acylated, alkylated, or used in reductive amination to build peptide bonds or attach other side chains.

-

Ester Group: Can be hydrolyzed to the free carboxylic acid or converted to an amide.

-

Aryl Iodide: Serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than corresponding C-Br or C-Cl bonds, often allowing for milder reaction conditions.

Application in Palladium-Catalyzed Cross-Coupling

This compound is an ideal substrate for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the late-stage functionalization of a core amino acid scaffold, which is a powerful strategy in medicinal chemistry for rapidly generating a library of analogues to explore the structure-activity relationship (SAR).

Caption: Versatility of the aryl iodide in palladium-catalyzed cross-coupling reactions.

This approach is central to modern drug discovery, enabling chemists to modify a lead compound to enhance potency, improve pharmacokinetic properties (like solubility or metabolic stability), or reduce off-target effects.[8] For instance, replacing the iodine with a different aromatic or heteroaromatic ring (Suzuki coupling) can probe new binding pockets in a target protein.

Safety and Handling

As with any laboratory chemical, proper handling is essential. The following guidelines are based on typical Safety Data Sheet (SDS) information.[9][10][11][12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing.[10] After handling, wash hands thoroughly.[11]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Ensure disposal is carried out by a licensed waste management company.[9]

Conclusion

This compound is more than a simple amino acid derivative; it is a powerful and versatile tool for chemical innovation. Its predictable synthesis and the robust reactivity of the aryl iodide handle make it an invaluable starting material for creating diverse molecular libraries. For researchers in drug discovery, mastering the use of this building block opens a direct path to the synthesis of novel compounds with therapeutic potential.

References

-

Methyl 2-(3-amino-4-iodo-phenyl)-2-methyl-propanoate . PubChem, National Center for Biotechnology Information. [Link]

-

2-Amino-3-(4-iodophenyl)propionic acid . PubChem, National Center for Biotechnology Information. [Link]

- Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.

-

This compound hydrochloride . Scifinder. [Link]

-

Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate . PubChem, National Center for Biotechnology Information. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 . YouTube. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development . MDPI. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry . YouTube. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR . National Institutes of Health. [Link]

-

Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 . YouTube. [Link]

-

NMR spectrum of methyl propanoate . YouTube. [Link]

Sources

- 1. 2-Amino-3-(4-iodophenyl)propionic acid | C9H10INO2 | CID 5152312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL (S)-2-AMINO-3-(4-IODOPHENYL)PROPANOATE [amp.chemicalbook.com]

- 3. eontrading.uk [eontrading.uk]

- 4. Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate | C10H12BrNO2 | CID 24720903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to (S)-methyl 2-amino-3-(4-iodophenyl)propanoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate

This compound, also known as 4-iodo-L-phenylalanine methyl ester, is a non-proteinogenic α-amino acid derivative that has emerged as a critical building block in medicinal chemistry and drug development. As the methyl ester of 4-iodo-L-phenylalanine, this compound combines the structural motif of a natural amino acid with a strategically placed iodine atom on the phenyl ring. This unique feature imparts valuable properties, making it a versatile intermediate for the synthesis of complex peptides, radiolabeled tracers for diagnostic imaging, and novel therapeutic agents.

The presence of the iodine atom serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions, and more importantly, allows for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I). This has positioned this compound as a key precursor in the development of radiopharmaceuticals for single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging, as well as targeted radionuclide therapy. Furthermore, its structural similarity to phenylalanine allows for its incorporation into peptides, enabling the study of protein structure and function, and the development of peptide-based drugs with enhanced properties.[1][2]

This technical guide provides a comprehensive overview of the molecular structure, synthesis, analytical characterization, and applications of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Physicochemical and Structural Properties

This compound is typically handled as its hydrochloride salt, which enhances its stability and solubility in polar solvents. The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂INO₂ (Free Base) / C₁₀H₁₃ClINO₂ (HCl salt) | [3] |

| Molecular Weight | 305.11 g/mol (Free Base) / 341.57 g/mol (HCl salt) | [3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | ~192-194 °C (decomposes) (HCl salt) | |

| Chirality | (S)-enantiomer | |

| CAS Number | 101718-73-6 (HCl salt) | [5] |

The molecular structure consists of a central chiral carbon atom bonded to an amino group, a methyl ester group, a hydrogen atom, and a 4-iodobenzyl group. The (S)-configuration at the α-carbon is analogous to that of the naturally occurring L-phenylalanine.

Synthesis of this compound Hydrochloride

The most common and efficient method for the synthesis of this compound hydrochloride is the direct esterification of the parent amino acid, 4-iodo-L-phenylalanine, using thionyl chloride in methanol. This method is well-established for the esterification of amino acids and offers high yields.

Causality Behind Experimental Choices:

-

Starting Material: 4-Iodo-L-phenylalanine is the logical precursor, providing the necessary carbon skeleton and stereochemistry.

-

Reagent System (Thionyl Chloride and Methanol): Thionyl chloride (SOCl₂) reacts with methanol (MeOH) in situ to generate hydrogen chloride (HCl) and methyl sulfite. The HCl protonates the carboxylic acid, activating it towards nucleophilic attack by methanol. This one-pot procedure is highly efficient for converting amino acids into their corresponding methyl ester hydrochlorides. The formation of the hydrochloride salt of the amino group also serves to protect it during the reaction.

-

Temperature Control: The initial reaction is carried out at 0°C to control the exothermic reaction between thionyl chloride and methanol. The subsequent heating to 50°C drives the esterification reaction to completion.

Experimental Protocol:

Materials:

-

4-Iodo-L-phenylalanine

-

Thionyl chloride (SOCl₂)

-

Methanol (anhydrous)

-

Nitrogen or Argon gas supply

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-iodo-L-phenylalanine (e.g., 7.00 mmol) in anhydrous methanol (10 mL).

-

Reagent Addition: Cool the stirring suspension to 0°C in an ice bath. Under an inert atmosphere (e.g., nitrogen), slowly add thionyl chloride (e.g., 1.35 mL, 18.56 mmol) to the mixture.

-

Reaction Progression: Stir the mixture at 0°C for 10 minutes.

-

Heating: Gradually warm the reaction mixture to 50°C and continue stirring for an additional 2 hours.

-

Work-up: After the reaction is complete, remove the solvent in vacuo using a rotary evaporator at 50°C. The resulting solid is the crude 4-iodo-L-phenylalanine methyl ester hydrochloride.

-

Purification (Optional): The product can be further purified by recrystallization if necessary.

This procedure typically yields the desired product in high purity and yield (around 85%).

Synthetic Workflow Diagram:

Caption: Synthetic route to the target compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound hydrochloride. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure and the number of different types of protons in the molecule.

-

¹H NMR (500 MHz, DMSO-d₆, 25 °C) δ: 3.08 (1H, dd, J=14.0, 7.2 Hz, β-CH₂), 3.19 (1H, dd, J=14.0, 5.2 Hz, β-CH₂), 3.67 (3H, s, OCH₃), 4.29 (1H, t, J=6.4 Hz, α-CH), 7.14 (2H, d, J=8.3 Hz, Ar-H), 7.69 (2H, d, J=8.3 Hz, Ar-H), 8.65 (3H, br s, NH₃⁺).

-

Interpretation: The two doublets of doublets (dd) around 3.08 and 3.19 ppm correspond to the diastereotopic protons of the β-methylene group. The singlet at 3.67 ppm is characteristic of the methyl ester protons. The triplet at 4.29 ppm represents the α-proton. The two doublets at 7.14 and 7.69 ppm are indicative of the para-substituted aromatic ring protons. The broad singlet at 8.65 ppm corresponds to the protons of the ammonium group.

| Carbon Atom | Approximate Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~171 | Typical range for an ester carbonyl carbon. |

| Ar-C (C-I) | ~92 | The carbon directly attached to iodine is significantly shielded. |

| Ar-CH | ~132, 138 | Aromatic carbons. |

| Ar-C (ipso to CH₂) | ~137 | The aromatic carbon attached to the side chain. |

| α-CH | ~54 | The chiral alpha-carbon. |

| O-CH₃ | ~53 | The methyl group of the ester. |

| β-CH₂ | ~36 | The methylene group of the side chain. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound, the free base would have a molecular ion peak [M]⁺ at m/z 305.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation patterns for amino acid esters.

-

Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment at m/z 246 ([M - 59]⁺). This is often a prominent peak in the mass spectra of methyl esters of amino acids.

-

Cleavage of the Cα-Cβ bond: This would lead to the formation of the 4-iodobenzyl cation at m/z 217.

-

Loss of the entire amino ester portion: This could result in a fragment corresponding to the 4-iodobenzyl radical, with the charge retained on the amino ester fragment.

The presence of iodine would also be evident from its characteristic isotopic pattern, although ¹²⁷I is the only stable isotope.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool in several areas of pharmaceutical research.

Radiopharmaceutical Development

The most significant application of this compound is as a precursor for radiolabeled molecules for medical imaging and therapy.[6] The iodine atom provides a site for the introduction of radioisotopes such as ¹²³I for SPECT, ¹²⁴I for PET, and ¹³¹I for theranostic applications (combined therapy and diagnosis).

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to targeting vectors like peptides or small molecules. Alternatively, the N-protected derivative of this compound can be used in solid-phase peptide synthesis to incorporate the 4-iodophenylalanine residue at a specific position in a peptide sequence.[7][8] The resulting iodinated peptide can then be radiolabeled.

An example is the synthesis of radioiodinated phenylalanine derivatives for imaging amino acid transport in tumors.[6] Increased amino acid metabolism is a hallmark of many cancers, and radiolabeled amino acids can serve as effective probes for tumor detection and monitoring treatment response.

Peptide Synthesis and Medicinal Chemistry

Beyond radiolabeling, the incorporation of 4-iodophenylalanine into peptides can modulate their biological activity, stability, and pharmacokinetic properties.[1][2] The bulky, lipophilic iodine atom can influence peptide conformation and binding to biological targets. Furthermore, the iodo-aromatic moiety can be used as a handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of complex peptide-drug conjugates and other novel therapeutics.

This compound and its derivatives have been used in the synthesis of factor XI modulators for the treatment of thrombotic and thromboembolic diseases, as well as in the preparation of compounds for research into amyloid-related diseases like Alzheimer's.[5]

Application Workflow: From Building Block to Radiotracer

Caption: Workflow for radiolabeled peptide synthesis.

Conclusion

This compound is a strategically important and versatile building block in modern drug discovery. Its straightforward synthesis, coupled with the unique reactivity of the iodine substituent, provides a powerful platform for the development of innovative radiopharmaceuticals and peptide-based therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and key applications, underscoring its value to researchers and scientists dedicated to advancing the frontiers of medicine. The continued exploration of this and similar non-proteinogenic amino acids will undoubtedly lead to the discovery of new diagnostic and therapeutic agents with improved efficacy and specificity.

References

-

Wilbur, D. S., Hamlin, D. K., Srivastava, R. R., & Burns, H. D. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Bioconjugate chemistry, 4(6), 574–580. [Link]

-

Vaidyanathan, G., & Zalutsky, M. R. (2011). An alternative and expedient synthesis of radioiodinated 4-iodophenylalanine. Applied radiation and isotopes, 69(10), 1454–1460. [Link]

-

Sparrow, J. T., & Gotto, A. M. (1982). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. International journal of peptide and protein research, 20(4), 353–358. [Link]

-

4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics. (n.d.). Retrieved January 14, 2026, from [Link]

-

Methyl (S)-2-amino-3-(4-iodophenyl)propanoate - Optional[13C NMR] - Chemical - SpectraBase. (n.d.). Retrieved January 14, 2026, from [Link]

-

Pérès, B., et al. (2017). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 53(80), 11028-11031. [Link]

-

Xie, J., & Schultz, P. G. (2005). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Protein science : a publication of the Protein Society, 14(7), 1989–1993. [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved January 14, 2026, from [Link]

-

Aitken, R. A., et al. (2014). Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. St Andrews Research Repository. [Link]

-

1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

(S)-Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride - MySkinRecipes. (n.d.). Retrieved January 14, 2026, from [Link]

-

Site-specific incorporation of 4-Iodo-L-phenylalanine through opal suppression | Request PDF. (n.d.). Retrieved January 14, 2026, from [Link]

-

MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. (2025). Journal of Instrumental Analysis, 46(1), 11-25. Retrieved from [Link]

-

PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 17). YouTube. Retrieved January 14, 2026, from [Link]

-

Introductory note on the 13C NMR spectrum of methyl propanoate - Doc Brown's Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved January 14, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. METHYL (S)-2-AMINO-3-(4-IODOPHENYL)PROPANOATE [m.chemicalbook.com]

- 4. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate | C10H12BrNO2 | CID 24720903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-methyl 2-amino-3-(4-iodophenyl)propanoate CAS number and identifiers

An In-depth Technical Guide to (S)-Methyl 2-amino-3-(4-iodophenyl)propanoate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated, non-proteinogenic amino acid ester of significant interest in pharmaceutical and biochemical research. We delve into its core identifiers, physicochemical properties, a detailed and validated synthetic protocol, analytical characterization, and key applications. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize unique chemical building blocks for peptide synthesis, radiolabeling, and the development of novel therapeutic and diagnostic agents.

Introduction: The Strategic Value of 4-Iodo-L-phenylalanine Derivatives

This compound, also known as 4-Iodo-L-phenylalanine methyl ester, is a derivative of the essential amino acid L-phenylalanine. The introduction of an iodine atom at the para-position of the phenyl ring imparts unique chemical properties that make it a highly versatile tool in modern drug discovery.

The primary strategic advantages of this molecule are twofold:

-

A Precursor for Radiolabeling: The carbon-iodine bond serves as a key site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I). Given the high metabolic rate and increased amino acid uptake in many tumor types, particularly gliomas, via transporters like the L-type amino acid transporter 1 (LAT1), radiolabeled 4-iodophenylalanine derivatives are powerful agents for diagnostic imaging with Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for targeted systemic endoradiotherapy.[1][2]

-

A Building Block for Modified Peptides: As an unnatural amino acid, it can be incorporated into peptide sequences using techniques like solid-phase peptide synthesis (SPPS).[3] The presence of the bulky, lipophilic iodine atom can alter the peptide's conformation, stability, and binding affinity to biological targets.[3] Furthermore, the iodine atom provides a reactive handle for post-synthetic modifications via cross-coupling reactions, although this is more commonly performed on the N-protected analogue.[4]

This guide will focus on the free-amine methyl ester, a crucial intermediate that is often generated from the parent amino acid for subsequent reactions or N-protection steps.

Compound Identification

Accurate identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key identifiers for the hydrochloride salt of the target compound and its parent amino acid are summarized below.

| Identifier | This compound Hydrochloride | 4-Iodo-L-phenylalanine (Parent Compound) |

| CAS Number | 158686-46-5[5] | 24250-85-9[6] |

| Molecular Formula | C₁₀H₁₃ClINO₂[7] | C₉H₁₀INO₂[6] |

| Molecular Weight | 341.57 g/mol [7] | 291.09 g/mol [6] |

| IUPAC Name | methyl (2S)-2-amino-3-(4-iodophenyl)propanoate;hydrochloride | (2S)-2-amino-3-(4-iodophenyl)propanoic acid |

| Synonyms | 4-Iodo-L-phenylalanine methyl ester HCl, p-Iodo-L-phenylalanine methyl ester hydrochloride[7] | L-Phe(4-I)-OH, p-Iodo-L-phenylalanine[1] |

| InChI Key | - | PZNQZSRPDOEBMS-QMMMGPOBSA-N[6] |

| SMILES | COC(=O)Cc1ccc(I)cc1.Cl | NC(O)=O[6] |

Physicochemical Properties

The physical properties of the parent amino acid are well-documented. The methyl ester is typically generated and used in situ or stored as the more stable hydrochloride salt.

| Property | 4-Iodo-L-phenylalanine (Parent Compound) |

| Appearance | White to off-white powder[6] |

| Melting Point | ~240 °C (decomposes)[1] |

| Assay/Purity | ≥98.0%[6] |

| Optical Rotation | [α]D = -6.5 ± 2º (c=2 in 80% AcOH)[1] |

| Storage Temperature | −20°C[6] |

Synthesis and Purification

The most direct and widely used method for preparing amino acid methyl esters is the Fischer-Speier esterification, where the parent amino acid is treated with an alcohol (in this case, methanol) under acidic conditions. The use of thionyl chloride (SOCl₂) is particularly effective as it serves as both the acid catalyst and a dehydrating agent, driving the reaction to completion.

Synthetic Workflow: Fischer-Speier Esterification

The workflow involves the reaction of the carboxylic acid with methanol to form the methyl ester hydrochloride in a single, efficient step.

Caption: Workflow for the synthesis of 4-Iodo-L-phenylalanine methyl ester HCl.

Detailed Experimental Protocol

This protocol is adapted from a standard, well-established procedure for the esterification of similar amino acids.[8]

-

1. Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Iodo-L-phenylalanine (e.g., 10.0 g, 34.3 mmol) in anhydrous methanol (e.g., 100 mL).

-

Scientist's Insight: The use of anhydrous methanol is crucial to prevent the hydrolysis of thionyl chloride and the ester product, maximizing yield.

-

-

2. Reagent Addition: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (e.g., 1.2 equivalents, 41.2 mmol, 3.0 mL) dropwise via a dropping funnel over 15-20 minutes.

-

Scientist's Insight: The slow, dropwise addition at 0°C is a critical safety measure to control the exothermic reaction between thionyl chloride and methanol, which generates HCl gas and heat. Maintaining a low temperature prevents potential side reactions.

-

-

3. Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65°C) for 3-5 hours. The suspension should gradually become a clear solution.

-

Scientist's Insight: Heating to reflux ensures the reaction goes to completion. The dissolution of the starting material is a good visual indicator of product formation, as the hydrochloride salt of the ester is more soluble in methanol than the zwitterionic parent amino acid.

-

-

4. Work-up: Cool the solution to room temperature and remove the methanol under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.

-

5. Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot methanol and precipitate by slowly adding a non-polar solvent like diethyl ether until turbidity is observed. Cool to 0°C to allow for complete crystallization.

-

Scientist's Insight: Recrystallization is an effective method for removing any unreacted starting material or inorganic impurities. The choice of a polar solvent (methanol) to dissolve and a non-polar anti-solvent (diethyl ether) to precipitate is standard for purifying polar, salt-like organic compounds.

-

-

6. Isolation: Filter the white crystalline solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound hydrochloride.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a suite of analytical techniques should be employed.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation & Purity | Expected signals would include aromatic protons (two doublets in the ~7.0-7.8 ppm region), the alpha-proton (a multiplet around 4.4 ppm), the beta-protons (two multiplets around 3.3 ppm), and the methyl ester singlet (around 3.8 ppm). The integration of these signals should correspond to the number of protons.[7][9] |

| ¹³C NMR | Structural Confirmation | Expect signals for the ester carbonyl (~170 ppm), four distinct aromatic carbons (~128-138 ppm, with the iodine-bearing carbon being distinct), the alpha-carbon (~54 ppm), the methyl ester carbon (~53 ppm), and the beta-carbon (~36 ppm).[7][9] |

| Mass Spectrometry | Molecular Weight Verification | ESI-MS in positive mode should show the molecular ion [M+H]⁺ for the free base at m/z corresponding to C₁₀H₁₂INO₂ (approx. 306.0). |

| FT-IR | Functional Group Identification | Key stretches include N-H (from -NH₃⁺), C=O (ester, ~1740 cm⁻¹), and C-I bands. |

| Chiral HPLC | Enantiomeric Purity | Analysis on a chiral stationary phase is required to confirm that no racemization occurred during the synthesis, ensuring the product is the desired (S)-enantiomer. |

| Melting Point | Purity Assessment | A sharp melting point consistent with literature values indicates high purity. |

Applications in Research and Development

Precursor for Radiopharmaceuticals

The most prominent application is in nuclear medicine. The stable ¹²⁷I atom can be exchanged for a radioactive isotope.

-

PET/SPECT Imaging: 4-[¹²³I]Iodo-L-phenylalanine (¹²³I-IPA) and its ¹²⁴I-labeled analogue are used for imaging gliomas.[1][2] These tracers are actively transported into tumor cells, allowing for non-invasive visualization and assessment of tumor extent and metabolic activity.[2]

-

Endoradiotherapy: 4-[¹³¹I]Iodo-L-phenylalanine (¹³¹I-IPA) is being investigated as a therapeutic agent.[2] The beta-emitting ¹³¹I isotope delivers a cytotoxic radiation dose directly to the tumor cells that have taken up the amino acid, offering a targeted treatment for refractory cancers like glioma.[2]

Unnatural Amino Acid in Peptide Synthesis

After N-protection (commonly with Fmoc or Boc groups), the iodinated phenylalanine derivative is used as a building block in SPPS. Its incorporation can:

-

Enhance Biological Activity: The bulky and hydrophobic iodo group can improve binding to target receptors or enzymes.[10]

-

Improve Stability: It can increase the peptide's resistance to enzymatic degradation.[3]

-

Serve as a Structural Probe: The heavy iodine atom is useful in X-ray crystallography to help solve the phase problem and determine the three-dimensional structure of peptides and proteins.

Intermediate in Medicinal Chemistry

The compound is a valuable starting material for creating more complex molecules. It can be used in the synthesis of compounds for research into amyloid-related diseases, such as Alzheimer's, and for the preparation of factor XI modulators for thrombotic and thromboembolic disorders.[5]

Safety, Handling, and Storage

-

Safety: The compound is classified as harmful if swallowed and may cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, especially of the parent amino acid, storage at -20°C is recommended.[6]

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics. Retrieved from [Link]

-

Reddy, G. K., et al. (n.d.). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. NIH Public Access. Retrieved from [Link]

-

Goodman, M. M., et al. (1995). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

-

Samnick, S., et al. (2012). Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma. NIH Public Access. Retrieved from [Link]

-

ResearchGate. (n.d.). Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. Retrieved from [Link]

- Google Patents. (n.d.). US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.

Sources

- 1. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systemic Endoradiotherapy with Carrier-Added 4-[131I]Iodo-L-Phenylalanine: Clinical Proof-of-Principle in Refractory Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-iodo--L- phenylalanine methyl ester,hydrochloride | 158686-46-5 [chemicalbook.com]

- 6. ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate

Introduction: The Significance of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research and development, the strategic incorporation of unnatural amino acids into peptide-based therapeutics has emerged as a powerful tool for modulating pharmacological properties. This compound, the methyl ester of 4-iodo-L-phenylalanine, is a pivotal building block in this field. Its unique structure, featuring an iodine atom on the phenyl ring, offers a versatile handle for a variety of chemical modifications, making it a valuable asset in the design of novel therapeutics.

The presence of the iodo-substituent allows for the introduction of radiolabels for imaging and diagnostic applications, as well as providing a reactive site for cross-coupling reactions to create peptides with enhanced stability, novel functionalities, or specific binding affinities.[1][2] The strategic placement of this halogen can significantly influence a peptide's conformation and its interaction with biological targets.[1] Consequently, this compound is frequently utilized in the synthesis of peptide-based drugs targeting a range of diseases, including cancer, metabolic disorders, and infectious diseases.[1]

A thorough understanding of the spectroscopic properties of this compound is paramount for researchers to ensure its purity, confirm its identity, and track its incorporation into more complex molecules. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in field-proven methodologies and authoritative references. The protocols and data interpretation presented herein are designed to serve as a self-validating system for scientists engaged in peptide synthesis and drug development.

Molecular Structure and Spectroscopic Overview

The structure of this compound is characterized by a chiral center at the alpha-carbon, an amino group, a methyl ester, and a para-iodinated phenyl ring. Each of these functional groups gives rise to distinct signals in various spectroscopic analyses, providing a unique fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework. The data presented here is based on the analysis of the closely related hydrochloride salt, 4-iodo-L-phenylalanine methyl ester hydrochloride. The spectral features of the free base are readily inferred from this data, with predictable shifts occurring upon deprotonation of the amino group.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum of 4-iodo-L-phenylalanine methyl ester hydrochloride reveals distinct signals for each proton environment in the molecule.

Table 1: ¹H NMR Spectral Data for 4-iodo-L-phenylalanine methyl ester hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.08 | dd | 1H | β-CH |

| 3.17 | dd | 1H | β-CH |

| 3.66 | s | 3H | O-CH₃ |

| 4.19 | t | 1H | α-CH |

| 7.08 | d | 2H | Ar-H |

| 7.66 | d | 2H | Ar-H |

| 8.65 | br s | 3H | NH₃⁺ |

Source: Richardson, M. B., et al. (2016).[3]

Interpretation and Causality:

-

Aromatic Protons (7.08 and 7.66 ppm): The para-substituted aromatic ring gives rise to two distinct doublets, a characteristic AA'BB' system. The protons ortho to the iodine atom are shifted downfield (7.66 ppm) due to the deshielding effect of the electron-withdrawing iodine. The protons meta to the iodine are found further upfield (7.08 ppm).

-

Alpha-Proton (4.19 ppm): The proton attached to the chiral center (α-CH) appears as a triplet, resulting from coupling to the two diastereotopic protons of the adjacent methylene group (β-CH₂).

-

Methyl Ester Protons (3.66 ppm): The three protons of the methyl ester group appear as a sharp singlet, as they have no adjacent protons to couple with.

-

Beta-Protons (3.08 and 3.17 ppm): The two protons on the β-carbon are diastereotopic due to the adjacent chiral center. They appear as a pair of doublets of doublets (dd), coupling with each other and with the α-proton.

-

Amine Protons (8.65 ppm): In the hydrochloride salt, the amino group is protonated (NH₃⁺) and appears as a broad singlet. For the free base, this signal would shift significantly upfield and likely broaden further due to proton exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for 4-iodo-L-phenylalanine methyl ester hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| 35.9 | β-C |

| 52.7 | O-CH₃ |

| 53.6 | α-C |

| 92.5 | Ar-C (C-I) |

| 131.9 | Ar-CH |

| 137.6 | Ar-CH |

| 169.7 | C=O (Ester) |

Source: Richardson, M. B., et al. (2016).[3]

Interpretation and Causality:

-

Carbonyl Carbon (169.7 ppm): The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, which is characteristic for this functional group.

-

Aromatic Carbons (92.5, 131.9, 137.6 ppm): The aromatic region shows the expected signals for a para-substituted benzene ring. The carbon directly attached to the iodine atom (C-I) is observed at a relatively upfield position (92.5 ppm) due to the "heavy atom effect" of iodine.

-

Alpha-Carbon (53.6 ppm): The chiral α-carbon, attached to the nitrogen atom, is found in the typical range for amino acid α-carbons.

-

Methyl Ester Carbon (52.7 ppm): The carbon of the methyl ester group appears in a characteristic region for sp³ carbons bonded to an oxygen atom.

-

Beta-Carbon (35.9 ppm): The methylene carbon of the side chain is observed at the most upfield position among the sp³ carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable technique for identifying the key functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 4-iodo-L-phenylalanine methyl ester hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2600 | Broad, Strong | N-H stretch (from NH₃⁺), O-H stretch (from trace H₂O) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1590, 1490 | Medium | C=C stretch (aromatic) |

| ~1220 | Strong | C-O stretch (ester) |

| ~820 | Strong | C-H bend (para-substituted aromatic) |

Source: Richardson, M. B., et al. (2016).[3]

Interpretation and Causality:

-

N-H and O-H Stretching Region (~3400-2600 cm⁻¹): A broad and strong absorption in this region is characteristic of the N-H stretching vibrations of the ammonium group (NH₃⁺) in the hydrochloride salt, often overlapping with any O-H stretching from residual water. For the free base (NH₂), this would typically resolve into two sharper peaks.

-

C=O Stretching (~1740 cm⁻¹): A strong, sharp peak around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

Aromatic C=C Stretching (~1590, 1490 cm⁻¹): Absorptions in this region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-O Stretching (~1220 cm⁻¹): The C-O single bond stretching of the ester group typically gives rise to a strong absorption in this region.

-

Aromatic C-H Bending (~820 cm⁻¹): A strong out-of-plane C-H bending vibration around 820 cm⁻¹ is indicative of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For this compound, the expected molecular ion peak ([M]⁺) would be at an m/z corresponding to its monoisotopic mass.

Expected Mass Spectrometric Data:

-

Molecular Formula: C₁₀H₁₂INO₂

-

Molecular Weight: 305.11 g/mol

-

Monoisotopic Mass: 304.9913 g/mol

-

Key Fragmentation Pattern: A characteristic fragmentation would be the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) and the benzylic cleavage to form the tropylium-like iodobenzyl cation.

Experimental Protocols: A Guide to Data Acquisition

The following protocols are representative of standard, field-proven methods for the acquisition of spectroscopic data for amino acid esters.

Synthesis of this compound hydrochloride

A reliable method for the synthesis of the hydrochloride salt involves the Fischer esterification of 4-iodo-L-phenylalanine.

Protocol:

-

Suspend 4-iodo-L-phenylalanine in methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., methanol/ether) to yield the pure hydrochloride salt.

This protocol is adapted from the synthesis of related amino acid esters and should be optimized for this specific compound.

NMR Spectroscopy

Protocol:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Protocol:

-

Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.

-

Alternatively, for solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry

Protocol:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive ion mode.

-

For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating framework for the identification and characterization of this compound. The detailed analysis of ¹H NMR, ¹³C NMR, and IR spectra, grounded in established chemical principles, offers researchers in drug discovery and peptide synthesis the necessary tools to confidently work with this important unnatural amino acid. By understanding the causal relationships between the molecular structure and its spectroscopic signatures, scientists can ensure the quality of their starting materials and intermediates, ultimately contributing to the successful development of novel and effective therapeutics.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Iodo-L-phenylalanine: A Versatile Building Block for Peptide Therapeutics. Pharma Focus Asia. [Link]

-

Feng, R.-R., Wang, M., Zhang, W., & Gai, F. (2024). Unnatural Amino Acids for Biological Spectroscopy and Microscopy. Chemical Reviews, 124(10), 6501–6542. [Link]

-

Feng, R.-R., Wang, M., Zhang, W., & Gai, F. (2024). Unnatural Amino Acids for Biological Spectroscopy and Microscopy. PubMed. [Link]

-

Richardson, M. B., Brown, D. B., Vasquez, C. A., Ziller, J. W., Johnston, K. M., & Weiss, G. A. (2016). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PeerJ, 4, e2586. [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of Iodinated Phenylalanine Methyl Esters

Introduction: Beyond the Canonical Amino Acid

Phenylalanine, a fundamental aromatic amino acid, serves as a versatile scaffold in medicinal chemistry and biochemical research. Its modification through halogenation—specifically iodination—and esterification of its carboxylic acid moiety dramatically alters its physicochemical profile, unlocking novel applications. The introduction of an iodine atom onto the phenyl ring creates a powerful tool for radio-imaging, enhances biological activity through halogen bonding, and modulates hydrophobicity.[1][2][3] The conversion to a methyl ester, meanwhile, serves as a crucial protective group in peptide synthesis and can improve membrane permeability.[4]

This guide provides a comprehensive exploration of the physical characteristics of iodinated phenylalanine methyl esters. Moving beyond a simple data repository, we will delve into the structural rationale for these properties, present standardized protocols for their empirical determination, and contextualize their significance for researchers in drug discovery and chemical biology.

Chapter 1: The Structural Basis of Physicochemical Properties

The physical characteristics of these molecules are not arbitrary; they are a direct consequence of their underlying atomic and molecular architecture. Key modifications to the parent phenylalanine structure—iodination, esterification, and the use of protecting groups—each impart distinct and predictable effects.

The Impact of Iodination

The substitution of a hydrogen atom with iodine on the phenyl ring is the most functionally significant modification. Iodine's large atomic radius and high polarizability introduce several key changes:

-

Increased Molecular Weight and Density: The addition of a heavy iodine atom (atomic weight ~126.9 amu) substantially increases the overall molecular weight.

-

Modulated Hydrophobicity: Iodination generally increases the hydrophobicity of the molecule, a factor that can influence protein-ligand interactions and membrane transport.[1]

-

Intermolecular Interactions: The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and binding affinity to biological targets.[2][3] The position of the iodine (ortho, meta, or para) has a profound effect on the molecule's electronic properties and steric profile, which in turn influences its affinity for targets like amino acid transporters.[5]

The Role of the Methyl Ester and Protecting Groups

-

Methyl Esterification: The conversion of the carboxylic acid to a methyl ester neutralizes the negative charge of the carboxylate, increasing the molecule's overall lipophilicity. This is a common strategy in peptide synthesis to prevent unwanted side reactions.[4]

-

N-Terminal Protection: Protecting groups like tert-butyloxycarbonyl (Boc) are frequently employed on the amino terminus.[6] These bulky, non-polar groups further increase molecular weight and lipophilicity and have a significant impact on properties such as melting point and solubility.

The interplay of these structural features is visualized in the diagram below.

Caption: Key molecular modifications and their resulting impact on physical properties.

Chapter 2: Comparative Analysis of Physical Characteristics

The precise measurement of physical properties is essential for compound identification, purity assessment, and quality control. The following table summarizes key quantitative data for L-phenylalanine methyl ester and several of its iodinated derivatives, providing a clear comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D | Appearance |

| L-Phenylalanine Methyl Ester HCl | C₁₀H₁₄ClNO₂ | 215.68[7] | 156 - 162[8] | +37.0° ± 2° (c=2 in EtOH)[8] | White powder or crystals[7][8] |

| 4-Iodo-L-phenylalanine | C₉H₁₀INO₂ | 291.10[9] | ~240 (Lit.)[9] | -6.5° ± 2° (c=2 in 80% AcOH)[9] | White powder[9] |

| 4-Iodo-D-phenylalanine | C₉H₁₀INO₂ | 291.09[10] | 251 (dec.) (Lit.)[10] | Not specified | Not specified |

| N-Boc-4-iodo-L-phenylalanine Methyl Ester | C₁₅H₂₀INO₄ | 405.23[6] | Not specified | Not specified | Not specified |

Analysis of Trends:

-

Impact of Iodination on Melting Point: The addition of iodine to the phenyl ring dramatically increases the melting point (compare L-Phenylalanine Methyl Ester HCl at ~160°C to 4-Iodo-L-phenylalanine at ~240°C). This is attributable to the increased molecular weight and potentially stronger intermolecular forces, such as halogen bonding and van der Waals interactions, leading to a more stable crystal lattice.

-

Influence of Protecting Groups: The addition of the N-Boc group in N-Boc-4-iodo-L-phenylalanine Methyl Ester adds significant mass, increasing the molecular weight to 405.23 g/mol .[6] This modification is expected to significantly alter the melting point and solubility profile compared to its unprotected counterpart.

Chapter 3: Standardized Protocols for Property Determination

The trustworthiness of any physical data relies on rigorous and reproducible experimental methodology. The following protocols describe self-validating systems for determining the core physical characteristics of iodinated phenylalanine methyl esters.

Experimental Workflow Overview

The characterization of a synthesized or procured sample follows a logical progression from structural confirmation to the measurement of bulk physical properties.

Sources

- 1. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 3. Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Boc-4-iodo-L-phenylalanine methyl ester 95% | CAS: 113850-76-3 | AChemBlock [achemblock.com]

- 7. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-IODO-D-PHENYLALANINE | 62561-75-5 [m.chemicalbook.com]

Introduction to non-proteinogenic amino acids in peptide chemistry

An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modular nature of peptides makes them an attractive class of therapeutic agents. However, their clinical utility is often hampered by poor metabolic stability and limited conformational diversity. The incorporation of non-proteinogenic amino acids (npAAs) represents a paradigm shift in peptide chemistry, offering a powerful strategy to overcome these limitations. This guide delves into the core principles of npAAs, from their fundamental properties and synthesis to their strategic application in designing next-generation peptide therapeutics with enhanced efficacy, stability, and target specificity.

Table of Contents

-

Introduction: Beyond the Canonical 20

-

The Limitations of Proteinogenic Amino Acids

-

Defining the Landscape of Non-Proteinogenic Amino Acids

-

-

The Chemist's Toolbox: Synthesis of Non-Proteinogenic Amino Acids

-

Core Synthetic Strategies

-

Protecting Group Strategies: A Critical Consideration

-

Purification and Characterization

-

-

Incorporating npAAs into Peptides: Solid-Phase Peptide Synthesis (SPPS)

-

The SPPS Workflow: An Overview

-

Coupling Chemistries for npAAs

-

Challenges and Mitigation Strategies in SPPS

-

-

Structural and Functional Consequences of npAA Incorporation

-

Modulating Peptide Conformation and Rigidity

-

Enhancing Proteolytic Stability

-

Fine-Tuning Pharmacokinetic and Pharmacodynamic Properties

-

-

Applications in Drug Discovery and Beyond

-

Case Study 1: Stapled Peptides for Intracellular Targets

-

Case Study 2: Peptidomimetics in Enzyme Inhibition

-

npAAs as Molecular Probes

-

-

References

Introduction: Beyond the Canonical 20

The 20 proteinogenic amino acids, dictated by the genetic code, form the fundamental building blocks of proteins and peptides in virtually all living organisms. While this limited set provides a remarkable diversity of structures and functions, it also imposes inherent constraints on the properties of natural peptides.

The Limitations of Proteinogenic Amino acids

Peptides composed solely of proteinogenic amino acids often suffer from several drawbacks that limit their therapeutic potential:

-

Rapid Proteolytic Degradation: Peptidases and proteases in the body readily recognize and cleave peptide bonds between natural L-amino acids, leading to short in vivo half-lives.

-

Limited Conformational Diversity: The inherent flexibility of linear peptides often results in a multitude of conformations in solution, only a fraction of which may be biologically active. This can lead to reduced receptor affinity and selectivity.

-

Poor Membrane Permeability: The generally polar and charged nature of peptides hinders their ability to cross cell membranes and access intracellular targets.

Defining the Landscape of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are, simply put, any amino acids that are not among the 20 standard proteinogenic ones. This broad definition encompasses a vast and diverse collection of molecules, which can be broadly categorized:

-

Naturally Occurring npAAs: Over 500 such amino acids have been identified in various organisms, where they play roles in processes like signaling and defense. Examples include L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to dopamine, and ornithine, an intermediate in the urea cycle.

-

Synthetic npAAs: The true power of npAAs in peptide chemistry lies in the virtually limitless possibilities offered by chemical synthesis. These can be designed with specific functionalities to precisely modulate the properties of a peptide.

This guide will focus on the strategic use of synthetic npAAs to engineer peptides with superior therapeutic properties.

The Chemist's Toolbox: Synthesis of Non-Proteinogenic Amino Acids

The ability to create novel npAAs is central to their application. The synthetic chemist has a wide array of methodologies at their disposal to generate these crucial building blocks.

Core Synthetic Strategies

The choice of synthetic route depends heavily on the target npAA's structure, stereochemistry, and desired scale. Common approaches include:

-

Asymmetric Strecker Synthesis: A classic method for the synthesis of α-amino acids, this reaction involves the treatment of an aldehyde or ketone with ammonia and a cyanide source, followed by hydrolysis. The use of a chiral auxiliary or catalyst renders the reaction asymmetric, yielding enantiomerically enriched amino acids.

-

Alkylation of Glycine Enolates: Chiral glycine enolate equivalents can be alkylated with various electrophiles to introduce diverse side chains. The chiral auxiliary is subsequently cleaved to afford the desired npAA.

-

Nucleophilic Addition to Imines: Chiral imines or iminium ions can undergo nucleophilic addition with a variety of carbon nucleophiles. This is a versatile method for creating quaternary α-amino acids.

Protecting Group Strategies: A Critical Consideration

Given the bifunctional nature of amino acids (containing both an amine and a carboxylic acid), appropriate protection of these groups is essential during synthesis and subsequent incorporation into peptides.

| Protecting Group | Target Functional Group | Common Deprotection Conditions | Key Considerations |

| Boc (tert-butoxycarbonyl) | α-Amino | Strong acid (e.g., TFA) | Acid-labile; orthogonal to Fmoc |

| Fmoc (9-fluorenylmethoxycarbonyl) | α-Amino | Base (e.g., piperidine) | Base-labile; standard for SPPS |

| Cbz (Carboxybenzyl) | α-Amino | Catalytic hydrogenation | Can be sensitive to other functional groups |

| t-Bu (tert-butyl) | Carboxylic acid (side chain) | Strong acid (e.g., TFA) | Acid-labile |

| Bn (Benzyl) | Carboxylic acid (side chain) | Catalytic hydrogenation | Can be sensitive to other functional groups |

The choice of protecting groups is dictated by the overall synthetic strategy, particularly the conditions that will be used in downstream applications like Solid-Phase Peptide Synthesis (SPPS). Orthogonality—the ability to remove one protecting group without affecting another—is a cornerstone of modern peptide chemistry.

Caption: Orthogonal protection scheme in Fmoc-based SPPS.

Purification and Characterization

Once synthesized, npAAs must be rigorously purified and characterized to ensure their identity and purity before use in peptide synthesis.

-

Purification: Common techniques include flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC).

-

Characterization: A suite of analytical methods is employed to confirm the structure and purity of the synthesized npAA:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Chiral Chromatography: Determines the enantiomeric purity of the npAA, which is critical for its biological activity.

-

Incorporating npAAs into Peptides: Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to a solid support (resin) and elongating the peptide chain in a stepwise manner. This approach simplifies purification by allowing excess reagents and byproducts to be washed away after each step.

The SPPS Workflow: An Overview

The incorporation of both proteinogenic and non-proteinogenic amino acids via Fmoc-based SPPS follows a cyclical process.

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Coupling Chemistries for npAAs

The formation of the amide bond between the incoming amino acid and the N-terminus of the growing peptide chain is the critical step in SPPS. The choice of coupling reagent is crucial, especially when dealing with sterically hindered npAAs.

| Coupling Reagent | Acronym | Key Features |

| Hexafluorophosphate Benzotriazole Tetramethyl Uronium | HBTU | Efficient and widely used, but can cause racemization. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Highly efficient, especially for hindered couplings. Lower racemization potential than HBTU. |

| Dicyclohexylcarbodiimide / N-hydroxysuccinimide | DCC/NHS | A classic and cost-effective method. The byproduct, DCU, can be difficult to remove. |

Challenges and Mitigation Strategies in SPPS

The incorporation of npAAs can introduce specific challenges not typically encountered with proteinogenic amino acids.

-

Steric Hindrance: Bulky side chains on npAAs can slow down the coupling reaction.

-

Mitigation: Use more potent coupling reagents like HATU, increase reaction times, and perform double couplings.

-

-

Aggregation: The growing peptide chain, particularly if it contains hydrophobic npAAs, can aggregate on the resin, leading to incomplete reactions.

-

Mitigation: Incorporate chain-disrupting ("magic") mixtures in the solvent, use specialized resins, and perform synthesis at elevated temperatures.

-

-

Side Reactions: The unique functionalities of some npAA side chains may require additional orthogonal protecting groups to prevent unwanted side reactions during synthesis or cleavage.

-

Mitigation: Careful planning of the protecting group strategy is paramount.

-

Structural and Functional Consequences of npAA Incorporation

The true value of npAAs lies in their ability to confer novel structural and functional properties to peptides.

Modulating Peptide Conformation and Rigidity

By introducing specific steric constraints, npAAs can force a peptide to adopt a particular secondary structure (e.g., an α-helix or β-turn). This pre-organization can lead to a significant increase in binding affinity for the target receptor by reducing the entropic penalty of binding.

-

α,α-disubstituted amino acids: Promote helical conformations.

-

N-alkylated amino acids: Can disrupt hydrogen bonding patterns and favor specific turn structures.

-

Stapled peptides: The introduction of two npAAs with reactive side chains allows for the creation of a covalent bridge, "stapling" the peptide into a stable α-helical conformation.

Enhancing Proteolytic Stability

The introduction of npAAs can render peptides resistant to degradation by proteases.

-

D-amino acids: Proteases are highly stereospecific and generally do not recognize peptides containing D-amino acids.

-

N-methylated amino acids: The methylation of the backbone amide nitrogen prevents protease binding and cleavage.

-

β-amino acids: The additional carbon in the backbone shifts the peptide bond, making it unrecognizable to most proteases.

Fine-Tuning Pharmacokinetic and Pharmacodynamic Properties

npAAs can be used to optimize the drug-like properties of a peptide.

-

Increased Lipophilicity: Introduction of hydrophobic npAAs can enhance membrane permeability.

-

Pegylation: The incorporation of an npAA with a side chain suitable for conjugation to polyethylene glycol (PEG) can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its in vivo half-life.

-

Introduction of Functional Groups: npAAs can introduce novel functional groups for bio-conjugation, such as azides or alkynes for "click" chemistry.

Applications in Drug Discovery and Beyond

The theoretical advantages of npAAs have been translated into numerous practical successes in drug discovery and chemical biology.

Case Study 1: Stapled Peptides for Intracellular Targets

Many potent protein-protein interactions (PPIs) that drive disease are located inside the cell, making them inaccessible to traditional peptide and antibody therapeutics. Stapled peptides, which utilize npAAs to create a hydrocarbon staple, lock the peptide into a stable α-helical conformation. This not only enhances target binding but also increases proteolytic resistance and, crucially, facilitates cell penetration. A notable example is the development of stapled peptides that mimic the BH3 domain of pro-apoptotic proteins to inhibit anti-apoptotic Bcl-2 family proteins, a key target in cancer therapy.

Case Study 2: Peptidomimetics in Enzyme Inhibition

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties. npAAs are central to the design of peptidomimetic enzyme inhibitors. For instance, replacing a scissile peptide bond with a non-hydrolyzable isostere can create a potent and stable inhibitor. The HIV protease inhibitors, a cornerstone of antiretroviral therapy, are a classic example of peptidomimetics designed using principles derived from npAA chemistry.

npAAs as Molecular Probes

The unique properties of npAAs make them invaluable tools for studying biological systems.

-

Fluorescent Amino Acids: Incorporation of npAAs with intrinsic fluorescence allows for the tracking of peptides in real-time within cells.

-

Photo-crosslinkable Amino Acids: These npAAs can be used to covalently trap and identify the binding partners of a peptide upon photoactivation.

-

Isotopically Labeled npAAs: Used in NMR studies to probe the structure and dynamics of peptide-protein complexes.

Conclusion and Future Outlook

Non-proteinogenic amino acids have fundamentally expanded the scope of peptide chemistry, transforming peptides from niche research tools into a major class of therapeutics. The ability to precisely tailor the structure, stability, and function of peptides opens up a vast design space for addressing biological targets previously considered "undruggable."

Future innovations will likely focus on:

-

New Synthetic Methodologies: The development of even more efficient and versatile methods for synthesizing novel npAAs.

-

Computational Design: The increasing use of computational tools to predict the impact of npAA incorporation on peptide structure and function, accelerating the design-build-test cycle.

-

Expanded Genetic Code: The in vivo incorporation of npAAs into proteins using engineered ribosomes and tRNAs, blurring the lines between synthetic chemistry and molecular biology.

The continued exploration of the chemical space occupied by non-proteinogenic amino acids promises to yield a new generation of peptide-based drugs, diagnostics, and research tools with unprecedented capabilities.

References

-

Title: A Diverse Toolbox for the Synthesis of α-Amino Acids Source: Angewandte Chemie International Edition URL: [Link]

-

Title: The Use of Non-Proteinogenic Amino Acids (npAAs) in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]

-

Title: Stapled Peptides: A Useful Improvement for Peptide-Based Therapeutics Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Peptidomimetics in Drug Design Source: Chemical Reviews URL: [Link]